molecular formula C11H20N2O3 B15087592 Tert-butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate

Tert-butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate

Cat. No.: B15087592
M. Wt: 228.29 g/mol
InChI Key: JTLUSFVWHVIZGT-UHFFFAOYSA-N
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Description

Tert-butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate is an organic compound with the molecular formula C11H20N2O3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl carbamate with 2-(methylcarbamoyl)pyrrolidine. The reaction is carried out under controlled conditions, often using a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions. The process includes the use of high-purity starting materials and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .

Scientific Research Applications

Tert-butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved may include binding to active sites of enzymes or altering the conformation of proteins .

Comparison with Similar Compounds

Similar Compounds

  • N-Boc-pyrrolidine
  • 1-tert-Butyl 2-methylpyrrolidine-1,2-dicarboxylate
  • tert-Butyl 3-(4-(propylcarbamoyl)phenoxy)pyrrolidine-1-carboxylate

Uniqueness

Tert-butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. This makes it particularly valuable in synthetic chemistry and pharmaceutical research .

Properties

Molecular Formula

C11H20N2O3

Molecular Weight

228.29 g/mol

IUPAC Name

tert-butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-7-5-6-8(13)9(14)12-4/h8H,5-7H2,1-4H3,(H,12,14)

InChI Key

JTLUSFVWHVIZGT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)NC

Origin of Product

United States

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